Tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate is a versatile chemical compound known for its unique structure and properties. This compound, with the molecular formula C11H22N2O2, is widely used in various fields such as drug discovery, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent at a specific temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
Tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological pathways and as a precursor in the synthesis of biologically active molecules.
Medicine: It plays a role in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which Tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate include:
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts specific chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.
Properties
IUPAC Name |
tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-8(12)6-11(13,4)5/h8H,6-7,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSBFBMMBVRQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1896587-28-2 |
Source
|
Record name | tert-butyl 4-amino-2,2-dimethylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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